1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one
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Overview
Description
1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C15H15NO2. It is a derivative of phenyl ethanone, featuring an amino group and a benzyloxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-(benzyloxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol: This compound is similar in structure but features an alcohol group instead of an ethanone group.
1-[2-(Benzyloxy)phenyl]ethan-1-one: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one is unique due to the presence of both amino and benzyloxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(2-amino-5-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
InChI Key |
PKNYPDGQYVUGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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